molecular formula C13H10ClNO2 B185179 Benzamide, 3-chloro-N-(3-hydroxyphenyl)- CAS No. 143214-41-9

Benzamide, 3-chloro-N-(3-hydroxyphenyl)-

Cat. No.: B185179
CAS No.: 143214-41-9
M. Wt: 247.67 g/mol
InChI Key: TZADWBIZCKCRAG-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-hydroxyphenyl)benzamide is a benzamide derivative characterized by a 3-chloro-substituted benzoyl group linked via an amide bond to a 3-hydroxyphenyl moiety. For instance, describes a structurally related molecule, 3-chloro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide, which shares the 3-chlorobenzamide and 3-hydroxyphenyl components but includes additional trichloroethyl and thiourea substituents . The hydroxyl group on the phenyl ring and the chloro-substituent on the benzamide backbone are critical for intermolecular interactions, such as hydrogen bonding and halogen-based contacts, which influence crystallinity and reactivity .

Properties

CAS No.

143214-41-9

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

3-chloro-N-(3-hydroxyphenyl)benzamide

InChI

InChI=1S/C13H10ClNO2/c14-10-4-1-3-9(7-10)13(17)15-11-5-2-6-12(16)8-11/h1-8,16H,(H,15,17)

InChI Key

TZADWBIZCKCRAG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table compares key structural and molecular features of 3-chloro-N-(3-hydroxyphenyl)benzamide with similar benzamide derivatives:

Compound Name Substituents on Benzamide Substituents on Aniline/Phenyl Molecular Weight (g/mol) Key Properties/Interactions Reference
3-Chloro-N-(3-hydroxyphenyl)benzamide* 3-Cl 3-OH ~245.6† Potential H-bonding (OH, NH), Cl···Cl interactions (hypothetical)
3-Chloro-N-(2-nitrophenyl)benzamide 3-Cl 2-NO₂ 276.68 C-H···O chains, planar amide moiety, Cl···Cl = 3.943 Å
N-(3-Chlorophenyl)-3-trifluoromethylbenzamide 3-CF₃ 3-Cl 299.68 High MW, potential lipophilicity (CF₃ group)
3-Chloro-N-(dialkylcarbamothioyl)benzamide 3-Cl Dialkylthiourea ~598.23 (Ni complex) Forms square-planar metal complexes
N-(3-Chlorophenyl)-3-methylbenzamide 3-CH₃ 3-Cl 245.70 Reduced polarity (methyl vs. hydroxyl)

*Hypothetical structure inferred from analogues. †Calculated based on formula C₁₃H₁₀ClNO₂.

Key Findings from Comparative Studies

Hydrogen Bonding and Crystal Packing: The 3-hydroxyphenyl group in the target compound is expected to engage in O-H···O/N hydrogen bonds, similar to the C-H···O interactions observed in 3-chloro-N-(2-nitrophenyl)benzamide, which forms C(7) chains along the [010] axis . In contrast, the nitro group in 3-chloro-N-(2-nitrophenyl)benzamide facilitates stronger dipole interactions but lacks the hydroxyl group’s H-bond donor capacity .

Halogen Interactions :

  • Chlorine substituents in benzamides often participate in halogen···halogen or halogen···π interactions. For example, 3-chloro-N-(2-nitrophenyl)benzamide exhibits a Cl···Cl distance of 3.943 Å, while halogen-rich derivatives like the compound in may show shorter contacts due to multiple Cl atoms .

Biological and Chemical Relevance :

  • The trifluoromethyl group in N-(3-chlorophenyl)-3-trifluoromethylbenzamide enhances metabolic stability and lipophilicity, a property absent in the hydroxyl-bearing target compound .
  • Metal complexes of 3-chloro-N-(dialkylcarbamothioyl)benzamide demonstrate applications in coordination chemistry, highlighting the versatility of benzamide scaffolds .

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